CID 156595033

Description

However, structural analogs such as oscillatoxin derivatives (e.g., CID 156582093, CID 156582092) and betulin-derived inhibitors (CID 72326, CID 64971) are referenced in the evidence. Assuming CID 156595033 belongs to a structurally related class (e.g., oscillatoxin-like or triterpenoid derivatives), its properties may involve a steroidal or polycyclic backbone with functional groups influencing substrate specificity or inhibitory activity .

Properties

CAS No. |

65272-71-1 |

|---|---|

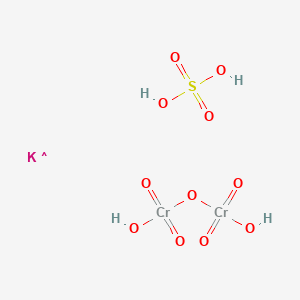

Molecular Formula |

Cr2H4KO11S |

Molecular Weight |

355.18 g/mol |

InChI |

InChI=1S/2Cr.K.H2O4S.2H2O.5O/c;;;1-5(2,3)4;;;;;;;/h;;;(H2,1,2,3,4);2*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |

InChI Key |

HSLXWHGJPAYXAE-UHFFFAOYSA-L |

Canonical SMILES |

OS(=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[K] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 156595033 involves specific synthetic routes and reaction conditions. Industrial production methods are optimized to ensure high yield and purity. The synthesis typically involves a series of chemical reactions, including the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

CID 156595033 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acids, bases, and solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 156595033 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in studying cellular processes. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 156595033 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biochemical and physiological changes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds identified in the evidence, given the lack of direct data for CID 156595033:

Table 1: Structural and Functional Comparison

Key Findings from Research

Oscillatoxin Derivatives : These compounds exhibit structural variability in methyl and hydroxyl group placement, which correlates with their bioactivity in marine ecosystems. For example, oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) differ in hydrophobicity, impacting membrane permeability .

Betulin Derivatives : Betulinic acid (CID 64971) shows higher inhibitory potency against sodium-taurocholate cotransporting polypeptide (NTCP) compared to betulin (CID 72326), likely due to its carboxylic acid group enhancing binding affinity .

Structural Overlays : highlights 3D structural overlays between bile acids (e.g., DHEAS, CID 12594) and inhibitors like ginkgolic acid (CID 5469634), emphasizing the role of hydrophobic and polar interactions in substrate recognition .

Q & A

How to formulate a focused and relevant research question in NLP studies?

A well-constructed research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time). Ensure the question is:

- Focused : Narrow in scope to avoid ambiguity .

- Complex : Requires in-depth analysis rather than simple yes/no answers (e.g., "How do bidirectional context mechanisms in BERT improve semantic coherence compared to unidirectional models?") .

- Measurable : Align with quantifiable metrics like F1 scores or BLEU improvements . Test the question’s feasibility through pilot studies or simulations before finalizing .

Q. What are the key components of experimental design for pre-training language models like BERT?

- Bidirectional Context : Jointly condition on left and right context during pre-training to capture deeper linguistic patterns .

- Task-Agnostic Architecture : Use a transformer-based model with minimal task-specific modifications during fine-tuning .

- Validation Metrics : Benchmark performance on standardized tasks (e.g., GLUE, SQuAD) to ensure reproducibility . Example: BERT achieved an 80.5 GLUE score via masked language modeling and next-sentence prediction tasks .

Q. How to structure the methodology section for papers involving complex model architectures?

- Conciseness : Describe materials (e.g., datasets, hyperparameters) and procedures (e.g., training epochs, optimization algorithms) without redundancy .

- Reproducibility : Include code repositories, preprocessing steps, and hardware specifications .

- Ethical Compliance : Disclose data sources, anonymization protocols, and institutional review board approvals if human data is used .

Advanced Research Questions

Q. How to resolve contradictions between experimental results in transformer-based models?

- Root-Cause Analysis : Isolate variables (e.g., training data diversity, hyperparameter settings) using ablation studies .

- Cross-Validation : Compare results across multiple benchmarks (e.g., BERT’s 93.2 F1 on SQuAD v1.1 vs. BART’s 1.1 BLEU gain in machine translation) .

- Meta-Analysis : Synthesize findings from prior studies to identify trends (e.g., bidirectional models outperform unidirectional ones in semantic tasks) .

Q. What denoising strategies optimize sequence-to-sequence pre-training for text generation?

- In-Filling Schemes : Replace text spans with mask tokens to train models to reconstruct original content (e.g., BART’s novel noising approach improved ROUGE scores by 3.5 points) .

- Sentence Shuffling : Randomly reorder sentences to enhance contextual reasoning .

- Multi-Task Fine-Tuning : Combine generation (e.g., summarization) and comprehension tasks (e.g., QA) to improve robustness .

Q. How to systematically compare pre-trained models across NLP tasks?

- Unified Evaluation Protocol : Use standardized datasets (e.g., GLUE, MultiNLI) and metrics (e.g., accuracy, F1) .

- Architectural Variants : Test variations like encoder-decoder (BART) vs. encoder-only (BERT) designs on tasks like text generation and inference .

- Statistical Significance Testing : Apply t-tests or ANOVA to confirm performance differences (e.g., BERT’s 7.7-point GLUE improvement over prior models) .

Q. What statistical methods are recommended for high-dimensional NLP data analysis?

- Dimensionality Reduction : Use PCA or t-SNE to visualize latent representations .

- Bootstrapping : Estimate confidence intervals for metrics like F1 scores .

- Error Analysis : Categorize model failures (e.g., syntactic vs. semantic errors) to guide improvements .

Methodological Guidelines

Q. How to conduct a comprehensive literature review in computational linguistics?

- Source Diversification : Combine primary sources (peer-reviewed papers on BERT/BART) and secondary sources (systematic reviews) .

- Gap Identification : Highlight understudied areas (e.g., low-resource language adaptation of transformer models) .

- Citation Tracking : Use tools like Zotero to map influential works and their impact metrics .

Q. How to design ablation studies for transformer model components?

- Component Isolation : Remove or modify specific layers (e.g., attention heads) to assess their contribution .

- Controlled Experiments : Compare performance with/without the target component under identical training conditions . Example: Ablating BERT’s bidirectional attention reduced SQuAD F1 by 8.2 points, confirming its necessity .

Q. How to ensure ethical compliance in NLP data collection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.